molecular formula C7H12 B1346976 Cycloheptene CAS No. 628-92-2

Cycloheptene

Cat. No.: B1346976
CAS No.: 628-92-2
M. Wt: 96.17 g/mol
InChI Key: ZXIJMRYMVAMXQP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action:

Cycloheptene is a 7-membered cycloalkene with the molecular formula C₇H₁₂. It can exist in two isomeric forms: cis-cycloheptene and trans-cycloheptene . While the cis-isomer is more common, both forms play a role in its mechanism of action.

Mode of Action:

The double bond in trans-cycloheptene is highly strained due to the size of the seven-membered ring In a simple alkene, the directly attached atoms are coplanar. This strain is partially relieved by pyramidalization of each alkene carbon and their rotation relative to each other .

In this pathway, two trans-cycloheptene molecules first form a diradical dimer, which then untwists to an unstrained conformation, ultimately fragmenting back into two cis-cycloheptene molecules .

Pharmacokinetics:

This compound is typically synthesized in the laboratory through the ring-opening of this compound oxide with a base or the dehydration of cycloheptanol. Selectivity and control during synthesis are crucial to minimize side product formation

Action Environment:

Environmental factors, such as temperature, solvent, and pH, can influence this compound’s stability, efficacy, and reactivity. For instance, maintaining low temperatures prevents rapid isomerization. Solvent polarity may affect its interaction with biomolecules.

Chemical Reactions Analysis

Types of Reactions: Cycloheptene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Epoxides: Formed through oxidation.

    Cycloheptane: Formed through reduction.

    Halogenated Cycloheptenes: Formed through substitution reactions.

Scientific Research Applications

Comparison with Similar Compounds

Cycloheptene is unique among cycloalkenes due to its seven-membered ring structure. Similar compounds include:

    Cyclohexene: A six-membered ring with one double bond.

    Cyclooctene: An eight-membered ring with one double bond.

    Cyclopentene: A five-membered ring with one double bond.

Uniqueness: this compound’s seven-membered ring structure provides a balance between ring strain and stability, making it a versatile compound in synthetic chemistry. Its ability to exist in both cis and trans isomers, although the cis -isomer is more common, adds to its uniqueness .

This compound’s distinctive properties and myriad of uses make it a valuable compound in various fields of scientific research and industrial applications.

Properties

IUPAC Name

cycloheptene
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InChI

InChI=1S/C7H12/c1-2-4-6-7-5-3-1/h1-2H,3-7H2
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InChI Key

ZXIJMRYMVAMXQP-UHFFFAOYSA-N
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Canonical SMILES

C1CCC=CCC1
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Molecular Formula

C7H12
Record name CYCLOHEPTENE
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Related CAS

26426-65-3
Record name Cycloheptene, homopolymer
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DSSTOX Substance ID

DTXSID4074560
Record name Cycloheptene
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Molecular Weight

96.17 g/mol
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Physical Description

Cycloheptene appears as a colorless oily liquid. Insoluble in water and less dense than water. Vapors heavier than air. Inhalation of high concentrations may have a narcotic effect. Used to make other chemicals., Colorless liquid; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name CYCLOHEPTENE
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Vapor Pressure

19.7 [mmHg]
Record name Cycloheptene
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CAS No.

628-92-2, 45509-99-7
Record name CYCLOHEPTENE
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Record name cis-Cycloheptene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of cycloheptene?

A1: this compound has a molecular formula of C7H12 and a molecular weight of 96.17 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound derivatives?

A2: Various spectroscopic techniques are employed, including nuclear magnetic resonance (NMR) [, , , ], infrared (IR) [, , ], ultraviolet-visible (UV-Vis) [, , ], Auger electron spectroscopy (AES) [], and electron paramagnetic resonance (EPR) [, ]. Single crystal X-ray diffraction has also been utilized to determine the structures of certain derivatives [].

Q3: How does the conformation of the this compound ring impact its reactivity?

A3: The this compound ring exists in various conformations, influencing its reactivity. For example, in tetraphenyl-tribenzocycloheptatrienes, derivatives with quasi-equatorial substituents (conformer A) are less reactive in solvolysis reactions compared to those with quasi-axial substituents (conformer B) []. This difference arises from the steric hindrance experienced by the quasi-equatorial substituents.

Q4: How does the presence of substituents on the this compound ring affect its ring inversion barrier?

A5: Introducing methyl substituents at various positions on the this compound ring can significantly influence the energy barrier to ring inversion. For instance, while 3,3-dimethyl-, 4,4-dimethyl-, and 5,5-dimethylthis compound exhibit lower inversion barriers compared to their benzothis compound counterparts, 4,4,6,6-tetramethylthis compound deviates from this trend, showing a significantly higher barrier [].

Q5: Can copper(I) triflate catalyze the cyclotrimerization of this compound?

A6: Yes, copper(I) triflate can catalyze the cyclotrimerization of trans-cycloheptene, but not cis-cycloheptene []. The reaction is proposed to proceed through a concerted "template" mechanism, where three trans-cycloheptene molecules coordinate to the copper center and undergo cyclization.

Q6: Can visible light photocatalysis be used to drive [2+2] cycloadditions of cycloheptenes?

A7: Yes, visible light photocatalysis, using an iridium-based photocatalyst, can effectively promote the [2+2] cycloaddition of cycloheptenes, leading to the formation of cyclobutane rings within a C2-symmetric tricyclic framework []. This method provides excellent stereoselectivity and perfect regioselectivity, allowing for the synthesis of complex cyclobutanes with multiple stereocenters.

Q7: What computational methods are used to study this compound and its derivatives?

A8: Researchers employ various computational methods to study this compound derivatives. These include molecular mechanics (MM3) [], semiempirical methods (PM3) [, ], and ab initio calculations [, ]. These methods are used to investigate conformations, inversion barriers, reaction mechanisms, and electronic properties.

Q8: How do structural modifications of this compound derivatives impact their biological activity?

A9: Structural modifications significantly influence the biological activity of this compound derivatives. For instance, in a series of 5H-dibenzo[a,d]this compound alkylamides designed as melatonin receptor ligands, variations in the alkylamide side chain and substituents on the aromatic rings led to differences in binding affinity and selectivity for MT1 and MT2 receptor subtypes []. Notably, compounds with bulkier substituents and non-coplanar aromatic rings exhibited higher affinity for the MT2 receptor.

Q9: Can you provide an example of how structure-activity relationship studies have been used to develop this compound-based drug candidates?

A10: In the development of calcium antagonists, researchers explored the structure-activity relationship of [(ε-aminoalkanoyl)amino]-6,11-dihydrodibenzo[b,e]thiepins, -5H-dibenzo[a,d]cycloheptenes, and related compounds []. Semiempirical molecular orbital calculations revealed a correlation between the angle between the two phenyl rings in the dibenzotricyclic system and calcium antagonistic activity. This led to the identification of 11-[[4-[4-(4-fluorophenyl)-1-piperazinyl]butyryl]amino]-6,11-dihydrodibenzo[b,e]thiepin maleate (AJ-2615) as a promising candidate with a more gradual and longer-lasting antihypertensive effect compared to existing drugs.

Q10: What is known about the metabolism of this compound-containing drugs?

A11: Studies on the metabolism of protriptyline, a tricyclic antidepressant containing a this compound ring, in rats revealed the formation of two major epoxide metabolites in urine: 10,11-dihydro-10,11-epoxy-5(3-methylaminopropyl)-5H-dibenzo[a,d]this compound and 10,11-dihydro-10,11-epoxy-5(3-aminopropyl)-5H-dibenzo[a,d]this compound []. These metabolites accounted for a significant portion of the administered dose, indicating epoxidation as a key metabolic pathway for this class of compounds.

Q11: Have any studies investigated the potential for this compound derivatives to interact with drug transporters or metabolizing enzymes?

A12: While the provided research papers do not delve into drug transporter interactions, they offer insights into potential interactions with metabolizing enzymes. For instance, the identification of epoxide metabolites of protriptyline [] suggests the involvement of cytochrome P450 enzymes, particularly those responsible for epoxidation reactions. Further research is needed to fully understand the interplay between this compound derivatives and drug transporters or metabolizing enzymes.

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